Cas no 2228147-54-2 (2-(3,5-dichloropyridin-4-yl)ethanethioamide)

2-(3,5-Dichloropyridin-4-yl)ethanethioamide is a specialized organic compound featuring a dichloropyridine core linked to a thioamide functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chlorine substituents and the thioamide moiety enhances its utility in cross-coupling reactions and heterocyclic derivatization. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly useful in the development of bioactive molecules, offering precise control over molecular design. Proper handling is advised due to potential sensitivity to moisture and light.
2-(3,5-dichloropyridin-4-yl)ethanethioamide structure
2228147-54-2 structure
Product Name:2-(3,5-dichloropyridin-4-yl)ethanethioamide
CAS No:2228147-54-2
MF:C7H6Cl2N2S
MW:221.106937885284
CID:6406429
PubChem ID:165658179
Update Time:2025-06-08

2-(3,5-dichloropyridin-4-yl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-dichloropyridin-4-yl)ethanethioamide
    • EN300-1979130
    • 2228147-54-2
    • Inchi: 1S/C7H6Cl2N2S/c8-5-2-11-3-6(9)4(5)1-7(10)12/h2-3H,1H2,(H2,10,12)
    • InChI Key: LCAPMUPQALSQPS-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=C(C=1CC(N)=S)Cl

Computed Properties

  • Exact Mass: 219.9628748g/mol
  • Monoisotopic Mass: 219.9628748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71Ų

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Additional information on 2-(3,5-dichloropyridin-4-yl)ethanethioamide

Professional Introduction to 2-(3,5-dichloropyridin-4-yl)ethanethioamide (CAS No. 2228147-54-2)

2-(3,5-dichloropyridin-4-yl)ethanethioamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2228147-54-2, has garnered attention due to its potential applications in drug development and molecular research. The presence of both chloro and thioamide functional groups in its molecular structure contributes to its diverse reactivity and utility in synthetic chemistry.

The compound’s structure, featuring a pyridine core substituted with chlorine atoms at the 3rd and 5th positions and an ethanethioamide moiety at the 4th position, makes it a versatile intermediate in organic synthesis. This configuration allows for further functionalization, enabling the creation of more complex molecules that could have therapeutic benefits. The pyridine ring is particularly important in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for their pharmacological properties. Pyridine derivatives, including 2-(3,5-dichloropyridin-4-yl)ethanethioamide, have been extensively studied for their potential as bioactive molecules. The dichloropyridine moiety enhances the compound’s lipophilicity and binding affinity, making it an attractive candidate for drug design.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop treatments that can target these diseases effectively. The thioamide group in 2-(3,5-dichloropyridin-4-yl)ethanethioamide provides a site for further derivatization, allowing chemists to fine-tune the molecule’s properties for optimal binding to kinase targets.

Recent studies have highlighted the importance of pyridine derivatives in the development of antiviral agents. The structural features of these compounds can be exploited to design molecules that interfere with viral replication cycles. For instance, modifications to the pyridine ring can enhance interactions with viral proteins, leading to the development of new antiviral drugs. The versatility of 2-(3,5-dichloropyridin-4-yl)ethanethioamide makes it a valuable building block in this context.

The compound’s reactivity also makes it useful in materials science applications. Pyridine derivatives can be incorporated into polymers and other materials to enhance their functional properties. For example, they can be used to create conductive polymers or materials with specific luminescent characteristics. These applications are particularly relevant in the development of advanced electronic devices and sensors.

In conclusion, 2-(3,5-dichloropyridin-4-yl)ethanethioamide (CAS No. 2228147-54-2) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, including kinase inhibitors and antiviral agents. As research continues to uncover new applications for this compound, its importance in chemical biology and drug development is likely to grow.

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